molecular formula C9H16N2 B12956365 1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine

1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine

Katalognummer: B12956365
Molekulargewicht: 152.24 g/mol
InChI-Schlüssel: GCLBAJIRYQWAFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of an isopropyl group at the 5-position of the pyrrole ring and a methylmethanamine group attached to the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where the pyrrole ring reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methylmethanamine Group: The final step involves the reaction of the isopropyl-substituted pyrrole with methylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylmethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Isopropyl-1H-pyrrol-2-yl)ethanone: Similar structure but lacks the methylmethanamine group.

    1-(5-Isopropyl-1H-pyrrol-2-yl)-N-ethylmethanamine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H16N2

Molekulargewicht

152.24 g/mol

IUPAC-Name

N-methyl-1-(5-propan-2-yl-1H-pyrrol-2-yl)methanamine

InChI

InChI=1S/C9H16N2/c1-7(2)9-5-4-8(11-9)6-10-3/h4-5,7,10-11H,6H2,1-3H3

InChI-Schlüssel

GCLBAJIRYQWAFL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(N1)CNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.